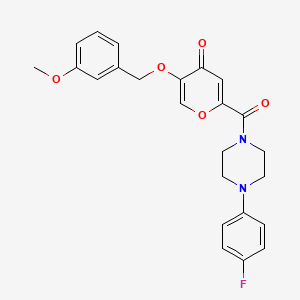

2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-4H-pyran-4-one

Description

Properties

IUPAC Name |

2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-[(3-methoxyphenyl)methoxy]pyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN2O5/c1-30-20-4-2-3-17(13-20)15-31-23-16-32-22(14-21(23)28)24(29)27-11-9-26(10-12-27)19-7-5-18(25)6-8-19/h2-8,13-14,16H,9-12,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCBJPUJPCXSOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-4H-pyran-4-one is a complex organic molecule that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 397.4 g/mol. The structure includes a piperazine moiety, a fluorophenyl group, and a pyranone core, which are known to contribute to various biological activities.

The biological activity of this compound can be attributed to its interaction with various molecular targets in the body:

- Monoamine Oxidase Inhibition : Some derivatives containing the piperazine moiety have been evaluated for their inhibitory effects on monoamine oxidase (MAO), an important enzyme in neurotransmitter metabolism. For instance, compounds similar to this structure have shown significant MAO-B inhibition with IC50 values as low as 0.013 µM .

- PARP-1 Inhibition : The compound has been tested for its ability to inhibit poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. In vitro assays indicated that certain piperazine derivatives exhibit potent PARP-1 inhibitory activity, suggesting potential applications in cancer therapy .

Biological Activity and Pharmacological Effects

Numerous studies have explored the pharmacological effects of compounds related to this structure:

- Antidepressant Activity : Compounds with similar piperazine structures have been reported to exhibit antidepressant-like effects in animal models. These effects are often mediated through serotonin receptor modulation.

- Anticancer Properties : The ability of these compounds to inhibit cell proliferation has been documented in various cancer cell lines. For example, certain derivatives demonstrated cytotoxicity against L929 fibroblast cells, indicating their potential as anticancer agents .

Case Studies

Several studies provide insights into the biological activity of this compound and its analogs:

- Study on MAO Inhibition : A series of pyridazinones containing the piperazine moiety were synthesized and evaluated for their MAO inhibitory activities. Notably, one derivative exhibited an IC50 value of 0.013 µM against MAO-B, highlighting the potential of these compounds as therapeutic agents for mood disorders .

- PARP Inhibitory Activity : Another study investigated the PARP-inhibiting properties of piperazine derivatives, demonstrating significant inhibition that could be beneficial in cancer treatments where DNA repair pathways are targeted .

- Cytotoxicity Assessment : Research on the cytotoxic effects of related compounds showed that specific derivatives caused complete cell death at higher concentrations (50-100 µM), while others remained non-cytotoxic at lower doses, suggesting a selective action profile .

Summary Table of Biological Activities

Scientific Research Applications

2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-4H-pyran-4-one is a chemical compound with a unique structure that makes it useful in scientific research. It features a pyranone core, a piperazine moiety, and a methoxybenzyl ether. The fluorine atom in the phenyl ring is believed to enhance the compound's biological properties, making it an interesting subject for pharmaceutical research.

Potential Biological Activities

The compound's structure suggests it may have biological activity, potentially exerting effects through interactions with biological targets. Compounds with similar structures have shown antiviral, anti-malarial, and anti-tuberculosis activities. It may also have therapeutic potential for treating diseases linked to enzyme dysregulation or receptor malfunctions and could serve as a lead compound for developing new drugs targeting specific biological pathways.

Synthesis

The synthesis of this compound typically involves several steps.

Interaction Studies

Interaction studies are crucial to understanding how this compound behaves in biological systems. Research may focus on how the compound interacts with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Variations

The compound shares its pyran-4-one backbone with several analogs, but differences in substituents dictate distinct physicochemical and biological properties. Key analogs include:

5-((2-Chlorobenzyl)oxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one ()

- Substituents :

- Position 5: 2-chlorobenzyloxy (vs. 3-methoxybenzyloxy in the target compound).

- Position 2: 4-fluorophenylpiperazine-methyl (vs. piperazine-1-carbonyl).

- Molecular Formula : C23H22ClFN2O3.

5-((2-Chlorobenzyl)oxy)-2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one ()

- Substituents :

- Position 2: 2-fluorophenylpiperazine (vs. 4-fluorophenyl).

- Impact : The ortho-fluorine on the phenyl ring may sterically hinder receptor binding compared to the para-fluorine in the target compound .

5-(Benzyloxy)-1-methyl-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one ()

- Core Variation : Pyridin-4-one instead of pyran-4-one.

Pharmacological and Physicochemical Properties

*LogP values estimated using fragment-based methods.

Key Observations:

- Lipophilicity : The target compound’s methoxy group reduces LogP compared to chlorinated analogs, suggesting improved aqueous solubility .

- Fluorine Positioning : Para-fluorine on the piperazine aryl group (target compound) may enhance metabolic stability over ortho-fluorine () due to reduced steric interference .

- Carbonyl vs. Methyl Linkers: The carbonyl group in the target compound (vs.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?

Answer:

The synthesis of piperazine-carbonyl derivatives typically involves coupling reactions between activated carbonyl intermediates (e.g., acyl chlorides) and piperazine moieties. A representative protocol (adapted from analogous compounds in ) includes:

Reaction Setup: React 1-(4-fluorophenyl)piperazine with a pyran-4-one carbonyl chloride derivative in dichloromethane (DCM) at 0–25°C, using N,N-diisopropylethylamine (DIEA) as a base.

Purification: Isolate the product via flash chromatography (silica gel, ethyl acetate/hexane gradient) or crystallization with diethyl ether.

Yield Optimization:

- Use stoichiometric excess (1.2–1.5 equiv) of acyl chloride to drive the reaction.

- Monitor reaction progress via TLC or LC-MS to minimize side products.

Table 1: Example Reaction Parameters from Analogous Syntheses

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Benzoyl chloride | DCM | 25°C | 50–60% | |

| 3-Methoxybenzyl chloride | THF | Reflux | 45% |

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

A multi-technique approach ensures accurate structural validation:

X-ray Crystallography: Resolve the core scaffold (e.g., pyranone ring conformation) using single-crystal diffraction (e.g., Mo-Kα radiation, 173 K) .

NMR Spectroscopy:

- 1H NMR: Identify substituent environments (e.g., 4-fluorophenyl protons at δ 7.00–7.32 ppm, methoxybenzyl -OCH3 at δ 3.82 ppm) .

- 13C NMR: Confirm carbonyl (C=O) resonance at ~165–170 ppm.

IR Spectroscopy: Detect carbonyl stretches (1650–1700 cm⁻¹) and aromatic C–F bonds (1100–1200 cm⁻¹) .

Table 2: Key Spectral Data from Analogous Compounds

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| 1H NMR | δ 7.32 (ArH), 3.82 (-OCH3) | |

| X-ray | Bond length: C=O (1.21 Å) | |

| Emission | λmax = 356 nm (DMSO) |

Advanced: How should researchers design enzyme inhibition assays to evaluate this compound’s activity?

Answer:

Follow a tiered pharmacological screening strategy:

Target Selection: Prioritize enzymes structurally related to the compound’s motifs (e.g., kinases, carbonic anhydrases) .

In Vitro Assays:

- Use fluorescence-based or colorimetric kits (e.g., NADH-coupled assays for oxidoreductases).

- Test IC50 values at 1–100 μM concentrations in triplicate.

Selectivity Profiling: Screen against isoform pairs (e.g., hCA I vs. hCA II) to identify selectivity drivers .

Negative Controls: Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay conditions.

Advanced: How can contradictions in biological activity data across studies be resolved?

Answer:

Contradictions often arise from assay variability or compound stability. Mitigate these via:

Standardized Protocols: Adopt uniform assay conditions (pH 7.4, 37°C) and solvent systems (e.g., ≤1% DMSO).

Metabolite Screening: Use LC-MS to detect degradation products during incubation .

Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., fluorophenyl vs. methoxyphenyl) to isolate pharmacophores .

In Silico Validation: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and explain potency variations .

Advanced: What strategies improve solubility and stability for in vivo studies?

Answer:

Salt Formation: Convert the free base to hydrochloride or trifluoroacetate salts (improves aqueous solubility) .

Prodrug Design: Introduce hydrolyzable groups (e.g., ester-linked methoxybenzyl) for controlled release .

Formulation: Use cyclodextrin complexes or lipid nanoparticles to enhance bioavailability.

Stability Testing: Monitor degradation under physiological conditions (PBS, 37°C) via HPLC-UV .

Advanced: How can computational models predict this compound’s interactions with novel targets?

Answer:

Molecular Docking: Use PyMOL or Schrödinger Suite to model interactions with kinase ATP-binding pockets or GPCRs .

QSAR Modeling: Train models on analog datasets (e.g., piperazine derivatives) to predict IC50 values .

ADMET Prediction: Employ SwissADME or pkCSM to estimate permeability (LogP), CYP inhibition, and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.